3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide
Overview
Description
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide: is an organic compound characterized by its complex structure, which includes a hydroxy group, dimethylphenyl, phenyl, and dipropylpropanamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3,4-dimethylbenzaldehyde and phenylacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxy-3,4-dimethylbenzaldehyde and phenylacetic acid in the presence of a base like sodium hydroxide.
Amidation: The intermediate is then subjected to amidation using N,N-dipropylamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and amidation reactions efficiently.
Catalysts and Solvents: Employing suitable catalysts and solvents to optimize the reaction yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination under controlled temperatures.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Receptor Binding: Investigated for binding to certain biological receptors, which could lead to therapeutic applications.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry
Material Science:
Mechanism of Action
The mechanism by which 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenylpropanamide: Lacks the dipropyl groups, which may affect its binding affinity and biological activity.
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-diethylpropanamide: Similar structure but with diethyl groups instead of dipropyl, potentially altering its pharmacokinetic properties.
Uniqueness
Structural Complexity: The presence of both hydroxy and dimethylphenyl groups, along with the dipropylpropanamide moiety, makes it unique in terms of its chemical reactivity and potential biological activity.
This detailed overview provides a comprehensive understanding of 3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
3-(2-hydroxy-3,4-dimethylphenyl)-3-phenyl-N,N-dipropylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO2/c1-5-14-24(15-6-2)22(25)16-21(19-10-8-7-9-11-19)20-13-12-17(3)18(4)23(20)26/h7-13,21,26H,5-6,14-16H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJMLIDJVZGLIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC(C1=CC=CC=C1)C2=C(C(=C(C=C2)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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